1,4-Butanediol, 2-decyl- 1,4-Butanediol, 2-decyl-
Brand Name: Vulcanchem
CAS No.: 120902-88-7
VCID: VC19141413
InChI: InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-14(13-16)11-12-15/h14-16H,2-13H2,1H3
SMILES:
Molecular Formula: C14H30O2
Molecular Weight: 230.39 g/mol

1,4-Butanediol, 2-decyl-

CAS No.: 120902-88-7

Cat. No.: VC19141413

Molecular Formula: C14H30O2

Molecular Weight: 230.39 g/mol

* For research use only. Not for human or veterinary use.

1,4-Butanediol, 2-decyl- - 120902-88-7

Specification

CAS No. 120902-88-7
Molecular Formula C14H30O2
Molecular Weight 230.39 g/mol
IUPAC Name 2-decylbutane-1,4-diol
Standard InChI InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-14(13-16)11-12-15/h14-16H,2-13H2,1H3
Standard InChI Key FHXBCFFDAGGOMR-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCC(CCO)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

PropertyValueSource
Molecular formulaC₁₄H₃₀O₂
Molecular weight230.387 g/mol
Exact mass230.225 Da
Topological polar surface area40.46 Ų
LogP (octanol-water)3.51

The elevated LogP value indicates significant hydrophobicity compared to linear diols like 1,4-butanediol (LogP ≈ -0.69) , suggesting preferential solubility in organic matrices.

Stereochemical Considerations

While current datasets lack explicit stereochemical details, the presence of a branched decyl group introduces potential for stereoisomerism. Industrial synthesis routes likely yield racemic mixtures unless chiral catalysts or resolved starting materials are employed, as seen in asymmetric diol production methodologies .

Synthetic Pathways and Industrial Production

Process Challenges

  • Steric hindrance: The bulky decyl group may impede esterification kinetics, necessitating elevated temperatures (>150°C) or high-pressure reactors .

  • Purification complexities: Co-products from incomplete alkylation require fractional distillation or chromatographic separation, increasing production costs.

Physicochemical Behavior and Stability

Thermal Properties

Despite the absence of direct melting/boiling point data, analogies to homologous compounds suggest:

  • Melting range: Estimated 45-60°C (cf. 1,4-butanediol: 20.1°C ) due to increased van der Waals forces from the decyl chain.

  • Thermal decomposition: Likely initiates at >200°C via dehydration or C-O bond cleavage, as observed in glycol derivatives .

Solubility and Reactivity

  • Hydrogen-bonding capacity: The terminal -OH groups enable miscibility with polar solvents (water, ethanol) at low concentrations (<5% w/w), transitioning to micellar aggregation at higher concentrations.

  • Esterification potential: Reacts with dicarboxylic acids (e.g., adipic acid) to form branched polyesters with modified crystallinity profiles .

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